molecular formula C7H12O2 B1589607 3,3-Dimethyl-4-pentenoic acid CAS No. 7796-73-8

3,3-Dimethyl-4-pentenoic acid

Cat. No.: B1589607
CAS No.: 7796-73-8
M. Wt: 128.17 g/mol
InChI Key: FYYOTZLMLLTWAP-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-pentenoic acid is an organic compound with the molecular formula C7H12O2. It is a carboxylic acid featuring a pentenoic acid backbone with two methyl groups attached to the third carbon atom. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethyl-4-pentenoic acid can be synthesized through several methods. One common approach involves the reaction of isoprenol and prenol with triethylorthoacetate under specific conditions . Another method includes the use of isobutylaldehyde and hydrogen cyanide as starting materials, followed by conversion to senecioic acid or its derivatives .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of orthophosphate and sodium methoxide as catalysts. This process improves the yield and reduces byproducts, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-pentenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,3-Dimethyl-4-pentenoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-pentenoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various enzymes and proteins, influencing their activity and function. Additionally, the double bond in the pentenoic acid backbone can participate in various chemical reactions, further modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-pentenoic acid: Similar structure but with one less methyl group.

    4-Pentenoic acid: Lacks the two methyl groups on the third carbon atom.

    2-Pentenoic acid: Different position of the double bond and lacks the methyl groups.

Uniqueness

3,3-Dimethyl-4-pentenoic acid is unique due to the presence of two methyl groups on the third carbon atom, which influences its reactivity and chemical properties. This structural feature distinguishes it from other pentenoic acids and contributes to its specific applications in various fields .

Properties

IUPAC Name

3,3-dimethylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-7(2,3)5-6(8)9/h4H,1,5H2,2-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYOTZLMLLTWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442630
Record name 3,3-DIMETHYL-4-PENTENOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7796-73-8
Record name 3,3-DIMETHYL-4-PENTENOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 3,3-dimethylpent-4-enoate (0.5 mole) in 500 ml of ethanol (95% grade) was added potassium hydroxide (1 mole). The solution was refluxed for 1.5 hours. After cooling down to room temperature, the solution was concentrated to 200 ml on a rotary evaporator, and acidified by the addition of 5N H2SO4 solution. The product was isolated by extraction with diethyl ether (3×200 mls). After removal of the solvent, the crude product was distilled under reduced pressure to yield the pure acid (77%) b.p. 78°-80° C. (1.5 mmHg). 1H NMR (CDCl3) δ10.60 (1H, broad s), 5.90 (1H, dd, J 10.3, 17.6 Hz), 5.00 (1H, dd, J 17.6 Hz, J 1.3 Hz), 4.97 (1H, dd, J 10.3 Hz, J 1.3 Hz), 2.35 (2H, s), and 1.20 (6H, s).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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